

Spectroscopic Characterization & Performance Guide: (R)-2-Methylaziridine

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Compound of Interest

Compound Name: (R)-2-Methylaziridine

CAS No.: 83647-99-8

Cat. No.: B1314981

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Executive Summary & Safety Directive

(R)-2-Methylaziridine is a high-value chiral building block used primarily in the synthesis of enantiopure amines and heterocycles. Unlike its racemic counterpart, the (R)-enantiomer offers precise stereochemical control, critical for structure-activity relationship (SAR) studies in drug discovery.^[1]

CRITICAL SAFETY WARNING:

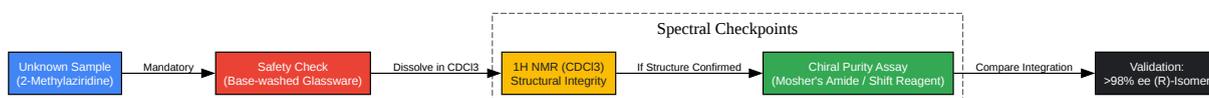
- **Toxicity:** Fatal if inhaled or absorbed through skin.^[1] It is a potent alkylating agent and a suspected carcinogen.^[1]
- **Flammability:** Flash point is approx. -18°C.^[1]
- **Polymerization:** Explosion Hazard. Contact with acids (even trace amounts on glassware) causes violent, exothermic polymerization.^[1] All glassware must be base-washed (e.g., dilute KOH/ethanol) and dried prior to use.^[1]

Structural Analysis & Spectral Logic

The spectroscopic signature of **(R)-2-methylaziridine** is defined by the rigid three-membered ring, which creates a magnetically anisotropic environment. Unlike acyclic amines, the ring protons are locked in position, rendering the geminal protons on C3 diastereotopic.

Graphviz Workflow: Characterization Logic

The following diagram outlines the logical flow for validating the identity and purity of the (R)-enantiomer against racemic alternatives.



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Comparative Spectroscopic Data Nuclear Magnetic Resonance (¹H NMR)

The key to identifying the aziridine ring is the high-field chemical shifts (0–2 ppm) and the distinct coupling constants (

). In the (R)-enantiomer, the protons on C3 are chemically non-equivalent (

and

).

Solvent:

(Neutralized with

to prevent polymerization) Frequency: 400 MHz^[1]

Position	Proton Type	Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Interpretation
C2	Methine ()	1.95 – 2.05	Multiplet	-	Chiral center; complex splitting due to coupling with and C3 protons.[1]
C3	Methylene ()	1.70 – 1.80	Doublet of Doublets	,	Proton cis to the methyl group.[1]
C3	Methylene ()	1.25 – 1.35	Doublet of Doublets	,	Proton trans to the methyl group.[1]
-CH3	Methyl	1.20	Doublet		Characteristic methyl doublet.[1]
N-H	Amine	0.5 – 1.0	Broad Singlet	-	Chemical shift varies with concentration and H-bonding.[1]

Expert Insight: The diagnostic feature distinguishing aziridines from other amines is the magnitude of the coupling constants. In 3-membered rings,

(approx 6 Hz vs 3 Hz), which is the inverse of the trend seen in alkenes. This confirms the intact ring structure.[1]

Infrared Spectroscopy (FT-IR)

IR is useful for verifying the absence of ring-opened impurities (which show broad OH/NH bands and loss of ring strain features).[1]

Functional Group	Wavenumber ()	Intensity	Diagnostic Value
N-H Stretch	3250 – 3300	Medium, Sharp	Confirms secondary amine (unsubstituted N).[1]
C-H Stretch	2850 – 3050	Strong	Alkyl backbone.[1]
Ring Strain	3050	Weak	C-H stretch specific to strained ring (cyclopropane-like).[1]
Ring Deformation	800 – 1200	Medium	"Breathing" modes of the aziridine ring.

Performance Comparison: (R)-Enantiomer vs. Alternatives

The primary "alternative" to **(R)-2-methylaziridine** is the Racemic mixture or Linear Amino Alcohols.

Enantiomeric Purity Assessment

Standard NMR cannot distinguish (R) from (S).[1] To validate performance (enantiomeric excess), one must use a Chiral Derivatizing Agent (CDA) or Shift Reagent.[1]

Method:

H NMR with (R)-(-)-Mosher's Acid Chloride (MTPA-Cl).[1]

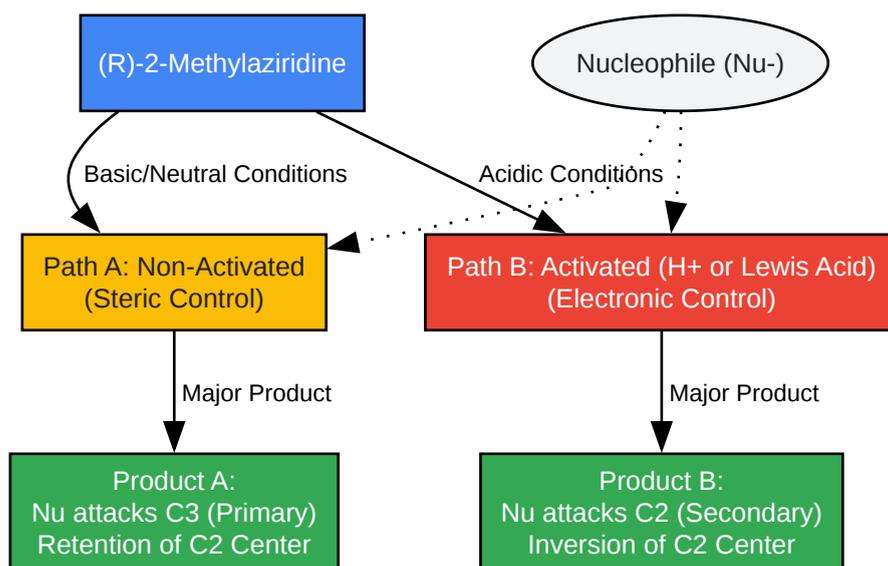
- Principle: Reaction converts enantiomers into diastereomers (R,R and R,S).[1]
- Observation: The methyl doublet (originally at 1.20 ppm) will split into two distinct doublets with different chemical shifts in the diastereomeric mixture.

- Performance Metric:
 - (R)-Product: Single doublet observed (after derivatization).[1]
 - Racemic Alternative: Two 1:1 doublets separated by ~0.05 - 0.1 ppm.[1]

Regioselectivity in Ring Opening

The utility of **(R)-2-methylaziridine** lies in its predictable ring-opening pathways.[1]

- Pathway A (Steric Control): Nucleophiles attack the less hindered C3.[1] Retains stereochemistry at C2.
- Pathway B (Electronic Control): Under Lewis Acid catalysis or N-activation, attack may shift to C2, resulting in inversion of configuration.[1]



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Experimental Protocol: Determination of Optical Purity

Objective: Determine the enantiomeric excess (ee) of an **(R)-2-methylaziridine** sample.

Materials:

- Sample: 10 mg **(R)-2-Methylaziridine**.[\[1\]](#)
- Reagent: 1.1 eq (S)-(+)-
-Methoxy-
-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[\[1\]](#)
- Base: Pyridine (dry).[\[1\]](#)
- Solvent:

[\[1\]](#)

Step-by-Step Methodology:

- Safety Prep: Perform all operations in a fume hood. Use base-washed glassware.[\[1\]](#)
- Derivatization: In a small vial, dissolve the aziridine sample in 0.5 mL
. Add pyridine (2 eq) followed by MTPA-Cl (1.1 eq).[\[1\]](#)
- Reaction: Stir at room temperature for 15 minutes. The reaction is usually instantaneous.[\[1\]](#)
- Workup: (Optional for NMR) Wash with dilute

to remove excess acid chloride if interfering signals are present. Dry over

[\[1\]](#)
- Analysis: Acquire

H NMR.[\[1\]](#)[\[2\]](#)[\[3\]](#) Focus on the methyl region (1.0 – 1.5 ppm) and the methoxy region of the Mosher group (~3.5 ppm).
- Calculation:

Note: For **(R)-2-methylaziridine**, the specific optical rotation is levorotatory (

to

, neat).[1]

References

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